

# A Comparative Analysis of the Immunogenicity of Insulin Lispro and Its Biosimilars

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The advent of biosimilar **insulin lispro** offers a promising avenue for expanding access to this essential diabetes medication. A critical aspect of establishing the biosimilarity of these complex biologics is a thorough comparison of their immunogenicity against the reference product. This guide provides an objective comparison of the immunogenicity of originator **insulin lispro** (Humalog®) and its biosimilars, supported by experimental data from key clinical trials.

## **Quantitative Immunogenicity Data**

Clinical trials have demonstrated a comparable immunogenicity profile between **insulin lispro** and its biosimilars. The incidence of anti-drug antibodies (ADAs) is a key metric in these assessments. The following table summarizes ADA incidence data from major clinical studies.



| Clinical Trial               | Product                 | Patient<br>Population                | ADA Incidence<br>(%)                 | Citation |
|------------------------------|-------------------------|--------------------------------------|--------------------------------------|----------|
| SORELLA 1                    | SAR342434<br>(Admelog®) | Type 1 Diabetes                      | Treatment-<br>Emergent ADA:<br>30.8% | [1][2]   |
| Insulin Lispro<br>(Humalog®) | Type 1 Diabetes         | Treatment-<br>Emergent ADA:<br>29.2% | [1][2]                               |          |
| SORELLA 2                    | SAR342434<br>(Admelog®) | Type 2 Diabetes                      | Treatment-<br>Emergent ADA:<br>38.4% | [1]      |
| Insulin Lispro<br>(Humalog®) | Type 2 Diabetes         | Treatment-<br>Emergent ADA:<br>36.7% |                                      |          |
| RinLis® Study                | RinLis®                 | Not Specified                        | No significant difference observed   |          |
| Insulin Lispro<br>(Humalog®) | Not Specified           | No significant difference observed   |                                      | _        |

Note: Treatment-emergent ADAs refer to antibodies that developed or showed a significant increase in titer during the study period.

In both the SORELLA 1 and SORELLA 2 studies, the percentages of patients who developed treatment-emergent anti-insulin antibodies (AIAs) were similar between the biosimilar (SAR-Lis) and the reference **insulin lispro** (Ly-Lis) groups. Furthermore, no clinically meaningful differences in glycemic control, rates of hypoglycemia, or adverse events were observed between the treatment groups, irrespective of ADA status. Studies on the biosimilar RinLis® also concluded that there was no difference in the frequency of immune response compared to Humalog® after 26 weeks of therapy.



## **Experimental Protocols**

The assessment of immunogenicity is a multi-tiered process involving screening, confirmatory, and characterization assays. Below are representative methodologies for the key experiments cited in the comparative studies.

## Anti-Drug Antibody (ADA) Screening and Confirmatory Assays (ELISA-based)

A common method for detecting ADAs against **insulin lispro** is the Enzyme-Linked Immunosorbent Assay (ELISA).

- Principle: This assay is based on the "bridging" format. ADAs in a patient sample act as a
  bridge, binding to insulin lispro coated on a microplate well and to a labeled insulin lispro
  conjugate in solution.
- Screening Assay Protocol:
  - Coating: Microtiter plates are coated with insulin lispro.
  - Sample Incubation: Patient serum or plasma samples are added to the wells and incubated. If ADAs are present, they will bind to the coated insulin lispro.
  - Washing: The plate is washed to remove unbound components.
  - Conjugate Addition: Enzyme-labeled (e.g., horseradish peroxidase HRP) insulin lispro is added and incubated. This conjugate will bind to the captured ADAs.
  - Washing: Another wash step is performed to remove unbound conjugate.
  - Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a detectable signal (e.g., color change).
  - Detection: The signal intensity is measured using a plate reader and is proportional to the amount of ADAs in the sample.
- Confirmatory Assay Protocol: To confirm the specificity of the binding, samples that screen
  positive are re-assayed with the addition of an excess of unlabeled insulin lispro. A



significant reduction in the signal indicates that the initial result was due to specific binding to **insulin lispro**.

## **Neutralizing Antibody (NAb) Assay (Cell-Based)**

Neutralizing antibodies can inhibit the biological activity of **insulin lispro**. Cell-based assays are employed to detect their presence.

- Principle: This assay measures the ability of ADAs in a patient sample to inhibit insulin lispro-induced cellular responses, such as receptor phosphorylation or glucose uptake.
- Protocol Outline:
  - Cell Culture: Insulin-sensitive cells (e.g., CHO cells overexpressing the human insulin receptor) are cultured.
  - Sample Pre-incubation: Patient serum is pre-incubated with a fixed, sub-maximal concentration of insulin lispro. If NAbs are present, they will bind to the insulin lispro.
  - Cell Stimulation: The pre-incubated mixture is added to the cultured cells.
  - Response Measurement: The cellular response is measured. For example, the level of
    insulin receptor phosphorylation can be quantified using an ELISA-based method. A
    reduction in the signal compared to a control sample (without NAbs) indicates the
    presence of neutralizing antibodies.
  - Confirmation: The neutralizing activity can be confirmed by immunodepleting the antibodies from the sample and observing a restoration of the cellular response.

## **Visualizations**

## **Insulin Lispro Signaling Pathway**

**Insulin lispro**, like endogenous insulin, exerts its effects by binding to the insulin receptor and initiating a cascade of intracellular signaling events. This pathway is crucial for glucose metabolism.





#### Click to download full resolution via product page

Caption: Insulin lispro signaling pathway leading to glucose uptake and metabolic effects.

## **Experimental Workflow for Immunogenicity Assessment**

The evaluation of ADAs follows a systematic, tiered approach to ensure the accuracy and reliability of the results.





Click to download full resolution via product page

Caption: Tiered workflow for the detection and characterization of anti-drug antibodies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of Biosimilar SAR342434 Insulin Lispro in Adults with Type 1 Diabetes Also Using Insulin Glargine-SORELLA 1 Study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Immunogenicity of Insulin Lispro and Its Biosimilars]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144963#comparative-immunogenicity-of-insulin-lispro-and-its-biosimilars]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com